

N,N'-DME-N-PEG2-Boc molecular weight and formula

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Compound of Interest

Compound Name: N,N'-DME-N-PEG2-Boc

Cat. No.: B8104189

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In-Depth Technical Guide: N,N'-DME-N-PEG2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on **N,N'-DME-N-PEG2-Boc**, a bifunctional chemical linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex.[1][2] **N,N'-DME-N-PEG2-Boc**, with its short polyethylene glycol (PEG) chain, offers a balance of hydrophilicity and defined length, making it a valuable tool in the construction of PROTACs.

Core Molecular Data

The fundamental quantitative data for **N,N'-DME-N-PEG2-Boc** are summarized below. This information is essential for stoichiometric calculations in synthesis protocols and for analytical characterization.

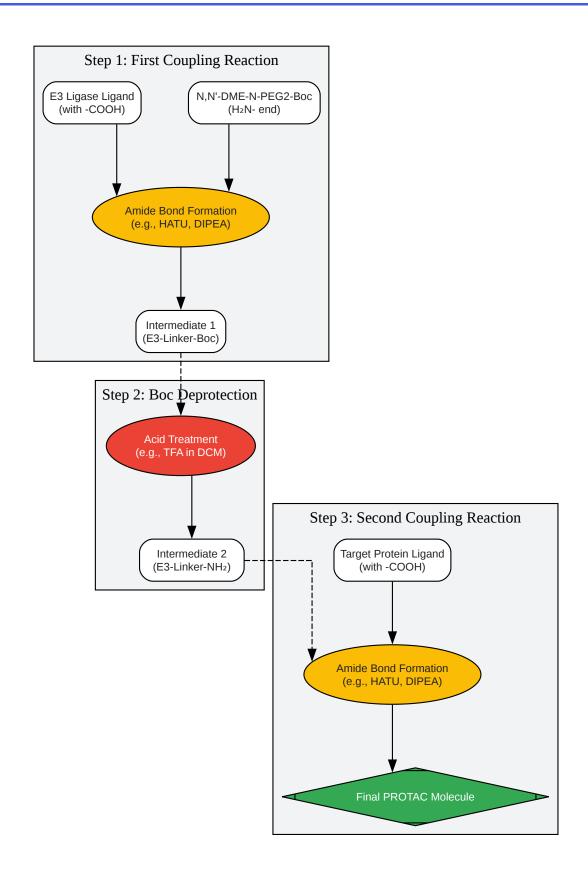


Property	Value	Source(s)
Molecular Weight	304.43 g/mol	[1][2]
Molecular Formula	C15H32N2O4	
IUPAC Name	tert-butyl 5-methyl-8,11-dioxa- 2,5-diazatetradecan-14-oate	
CAS Number	2279944-69-1	_

Role in PROTAC Synthesis: An Experimental Workflow

N,N'-DME-N-PEG2-Boc serves as a modular building block in the stepwise synthesis of a PROTAC. The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal chemical strategies, enabling the sequential coupling of the E3 ligase ligand and the target protein ligand. The following diagram illustrates a typical experimental workflow for synthesizing a PROTAC using this linker.





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PROTAC synthesis workflow using a Boc-protected PEG linker.



General Experimental Protocols

While protocols must be optimized for specific ligands, the following section details a representative, generalized procedure for the synthesis of a PROTAC using an amine-PEG-Boc linker like **N,N'-DME-N-PEG2-Boc**. This methodology is based on standard amide coupling and deprotection reactions commonly employed in medicinal chemistry.

Materials and Reagents

- Component A (E3 Ligase or Target Protein Ligand with a carboxylic acid group)
- N,N'-DME-N-PEG2-Boc
- Component B (Target Protein or E3 Ligase Ligand with a carboxylic acid group)
- Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection Reagent: TFA (Trifluoroacetic acid)
- Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Purification: Flash column chromatography supplies, HPLC system
- Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry)

Protocol 1: First Amide Coupling

This procedure couples the first ligand (Component A) to the free amine of the **N,N'-DME-N-PEG2-Boc** linker.

- Under a nitrogen atmosphere, dissolve Component A (1.0 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.



- Add a solution of N,N'-DME-N-PEG2-Boc (1.1 eq) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction's progress by LC-MS to confirm the formation of the desired intermediate product.
- Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the pure Boc-protected intermediate (Component A-PEG2-DME-N-Boc).

Protocol 2: Boc Group Deprotection

This step removes the Boc protecting group to expose the terminal amine for the second coupling reaction.

- Dissolve the purified intermediate from Protocol 1 in DCM (e.g., 0.1 M concentration).
- Cool the solution to 0 °C in an ice bath.
- Add TFA (typically 20-50% v/v) dropwise to the solution.
- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the deprotection by LC-MS until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
- The resulting amine salt (Component A-PEG2-DME-N-NH₂) is often used directly in the next step without further purification after ensuring complete removal of TFA (e.g., by co-



evaporation with DCM).

Protocol 3: Second Amide Coupling

This final step conjugates the second ligand (Component B) to the newly exposed amine of the linker, forming the final PROTAC molecule.

- Under a nitrogen atmosphere, dissolve Component B (1.0 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature for activation.
- Add a solution of the deprotected amine intermediate from Protocol 2 (approx. 1.0 eq) in anhydrous DMF to the reaction mixture. Note: Additional DIPEA may be needed to neutralize the TFA salt.
- Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
- Perform an aqueous workup as described in Protocol 1.
- Purify the final crude product using an appropriate method, such as preparative HPLC, to yield the highly pure PROTAC molecule.
- Characterize the final product thoroughly using LC-MS, NMR, and other relevant analytical techniques.

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References

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